molecular formula C22H20N6O8S3 B2775851 2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 708284-49-5

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Numéro de catalogue: B2775851
Numéro CAS: 708284-49-5
Poids moléculaire: 592.62
Clé InChI: YYWYJGQNPIQWDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a potent and selective small molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its mechanism of action involves competitive binding at the ATP-binding site of the kinase domain , effectively suppressing FGFR-mediated downstream signaling pathways, such as MAPK and PI3K/AKT, which are critical for cell proliferation, survival, and differentiation. This compound is of significant research value in oncology, particularly for investigating the role of FGFR signaling in various cancers, including urothelial carcinoma, breast cancer, and endometrial cancer, where FGFR aberrations are frequently observed. By potently inhibiting FGFR autophosphorylation and signaling , it serves as an essential tool for in vitro and in vivo studies aimed at understanding tumorigenesis, evaluating combination therapies, and exploring mechanisms of resistance to targeted agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

708284-49-5

Formule moléculaire

C22H20N6O8S3

Poids moléculaire

592.62

Nom IUPAC

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C22H20N6O8S3/c1-10-16-18(30)26-22(27-19(16)38-17(10)20(31)32)37-9-14(29)23-11-4-6-12(7-5-11)39(33,34)28-13-8-15(35-2)25-21(24-13)36-3/h4-8H,9H2,1-3H3,(H,23,29)(H,31,32)(H,24,25,28)(H,26,27,30)

Clé InChI

YYWYJGQNPIQWDE-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC)C(=O)O

Solubilité

not available

Origine du produit

United States

Mécanisme D'action

Mode of Action

The compound likely interacts with its target enzyme by binding to its active site, thereby inhibiting the enzyme’s function. This inhibition disrupts the normal biochemical processes of the plant, leading to its death.

Biochemical Pathways

The affected pathway is likely the biosynthesis of branched-chain amino acids, which is controlled by the enzyme ALS. Inhibition of ALS disrupts this pathway, leading to a deficiency of these essential amino acids and ultimately plant death.

Action Environment

Environmental factors such as soil pH and temperature can influence the compound’s action, efficacy, and stability. Soils with lower pH exhibited an increased rate of degradation while a temperature of 27±2°C gave ideal conditions for herbicide decomposition.

Activité Biologique

The compound 2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 497082-06-1) is a complex heterocyclic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, including antibacterial and enzyme inhibition effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6O6S3C_{22}H_{22}N_{6}O_{6}S_{3}, and it has a molecular weight of approximately 562.64 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC22H22N6O6S3
Molecular Weight562.64 g/mol
CAS Number497082-06-1

Antibacterial Activity

Research indicates that derivatives of the compound exhibit significant antibacterial properties. A study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other strains tested. The structure–activity relationship (SAR) analysis suggests that modifications to the sulfamoyl group enhance antibacterial efficacy.

Table 1: Antibacterial Activity Data

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors.

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (µM)
Acetylcholinesterase21.25 (standard)
UreaseVarious values (e.g., 2.14±0.003 for one derivative)

Case Studies and Research Findings

  • Docking Studies : Molecular docking studies elucidated the binding interactions of the compound with target enzymes and proteins, indicating favorable interactions that correlate with observed biological activities.
  • Pharmacological Evaluation : A comprehensive study evaluated various derivatives of the compound for their pharmacological potential, highlighting the importance of the sulfamoyl moiety in enhancing antibacterial and enzyme inhibitory activities.
  • Structure–Activity Relationship (SAR) : The SAR analysis revealed that modifications at specific positions on the pyrimidine ring significantly affect biological activity, guiding future synthesis of more potent derivatives.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS or ID) Core Structure Key Substituents Biological Target/Activity Physical Properties
Target Compound Thieno[2,3-d]pyrimidine 2,6-Dimethoxypyrimidin-4-yl sulfamoyl, carboxylic acid Hypothesized: DNA synthesis enzymes (e.g., DHFR) Predicted pKa ~3–4 (carboxylic acid), moderate solubility
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid Pyrimidine 4-Chlorobenzylsulfanyl, trifluoromethyl anilino DNA synthesis inhibition (chemotherapeutic) Melting point: Not reported; synthesis via ethanol crystallization
6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 98011-28-0) Tetrahydropyrimidine Sulfanylidene, carboxamide Unknown (structural analog of uracil derivatives) Melting point: 196°C (ethanol), pKa ~10.86
2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (790272-38-7) Thieno[2,3-d]pyrimidine Thiophen-2-yl, acetic acid Not specified (likely kinase or protease modulation) High polarity due to carboxylic acid

Key Findings:

The carboxylic acid in the target compound and improves solubility in aqueous environments compared to carboxamide derivatives (e.g., ), which exhibit higher pKa values (~10.86) and reduced ionization at physiological pH .

Synthesis and Crystallization Pyrimidine-based analogs (e.g., ) are synthesized via ethanol-mediated reactions, yielding stable crystals with hydrogen-bonded networks (e.g., N—H⋯N interactions). The target compound likely requires similar conditions but may face challenges due to its bulky sulfamoyl group.

Biological Activity

  • Compounds with sulfanyl/sulfamoyl linkers (e.g., , target compound) are associated with DNA synthesis inhibition, whereas thiophen-2-yl substituents () may redirect activity toward kinase pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including sulfamoylation, coupling, and cyclization. Key steps include:

  • Use of sodium cyanoborohydride in reductive amination (pH ~6) for intermediate formation .
  • Optimization of oxidation steps (e.g., Dess-Martin periodinane for 91% yield in converting alcohols to aldehydes) .
  • Temperature control (e.g., 0–5°C for acid-sensitive steps) and solvent selection (dry methanol or DMF) to avoid side reactions .
    • Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) and HRMS .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to match calculated and observed molecular weights (e.g., [M+H]+^+ within 2 ppm error) .
  • Purity : HPLC with UV detection (λ = 254 nm) and C18 columns, ensuring a single peak with >95% area .

Q. What analytical techniques are suitable for studying its stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition points .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate 1H^1H-NMR and 13C^13C-NMR with density functional theory (DFT)-calculated chemical shifts .
  • X-ray Crystallography : Resolve ambiguous proton assignments by obtaining single-crystal structures (e.g., confirming sulfamoyl group orientation) .
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons .

Q. What computational methods can predict reaction pathways to optimize synthesis?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify energy barriers .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures .
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational models to refine predictions .

Q. How can researchers design derivatives to enhance biological activity while maintaining solubility?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the sulfamoyl or carboxylic acid groups. For example:
  • Replace the 5-methyl group with bulkier substituents to improve target binding .
  • Introduce PEGylated side chains to enhance aqueous solubility .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted affinity for target enzymes (e.g., dihydrofolate reductase) .

Q. What experimental strategies address low solubility in biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Synthesis : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved membrane permeability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. How can AI-driven platforms accelerate experimental design for this compound?

  • Methodological Answer :

  • Automated Reaction Screening : Use platforms like ChemOS to test >100 reaction conditions in parallel (e.g., varying catalysts, solvents) .
  • Data Integration : Feed spectroscopic and chromatographic data into AI models (e.g., TensorFlow) to predict optimal purification steps .
  • Virtual Experiments : Simulate reaction outcomes using COMSOL Multiphysics to minimize lab trials .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.